

# 3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one molecular structure

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## Compound of Interest

Compound Name: 3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one

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An In-depth Technical Guide to the Molecular Structure of **3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one**

## Foreword

The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer both structural rigidity and versatile points for chemical modification. Fused heterocyclic systems, particularly those incorporating the pyridine ring, are of paramount importance due to their prevalence in a vast array of natural products and pharmacologically active compounds.[1][2] Among these, the cyclopenta[b]pyridine core represents a valuable framework. This guide provides a detailed examination of a specific derivative, **3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one**, a molecule poised as a strategic building block for chemical synthesis and medicinal chemistry applications. We will dissect its molecular architecture, predict its analytical characteristics, explore synthetic pathways, and discuss its potential in the development of next-generation therapeutics.

## The Cyclopenta[b]pyridine Scaffold: A Structural Overview

The cyclopenta[b]pyridine system consists of a pyridine ring fused with a cyclopentane ring. This arrangement creates a bicyclic structure that is largely planar, providing a rigid backbone ideal for orienting functional groups in three-dimensional space to interact with biological

targets. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and introduces a dipole moment, influencing the molecule's solubility and binding properties.

Derivatives of this scaffold are recognized as key intermediates in the synthesis of pharmaceuticals, including kinase inhibitors for oncology and agents targeting the central nervous system.[3][4] The specific placement of substituents, such as halogens or carbonyl groups, dramatically influences the molecule's reactivity and biological activity.

## Nomenclature and Isomerism

It is critical to precisely define the structure of **3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one**. The IUPAC name specifies:

- cyclopenta[b]pyridine: The core fused ring system.
- 3-Bromo: A bromine atom at position 3 of the pyridine ring.
- 7(6H)-one: A ketone group at position 7 of the cyclopentane ring, with position 6 being a saturated carbon (CH<sub>2</sub>).
- 5H: Position 5 is also a saturated carbon (CH<sub>2</sub>).

This specific isomer must be distinguished from close structural relatives found in chemical databases, such as 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1196154-87-6), where the carbonyl group is at position 5.[5] The precise location of the bromine atom and the carbonyl group are fundamental to the molecule's electronic properties and synthetic utility.

Caption: Structure of **3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one**.

## Physicochemical Properties and Predicted Analytical Signatures

While experimental data for this specific isomer is not readily available in public repositories, we can predict its properties based on its structure and data from close isomers. This predictive analysis is a cornerstone of modern drug development, allowing researchers to anticipate a compound's behavior before committing to synthesis.

## Core Properties

The following table summarizes the fundamental physicochemical properties.

Property	Value	Source / Rationale
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNO	Based on structural analysis
Molecular Weight	212.05 g/mol	Calculated from formula
CAS Number	Not assigned	Isomer CAS 1196154-87-6 exists[6]
Physical Form	Predicted to be a solid	Based on related compounds
Boiling Point	~291 °C at 760 mmHg	Estimated from isomer data
Topological Polar Surface Area (TPSA)	~29.96 Å <sup>2</sup>	Estimated from parent ketone[7]
LogP	~1.2-1.5	Estimated from parent ketone[7]

## Predicted Spectroscopic Data

The true validation of a molecular structure lies in its spectroscopic signature. Below are the predicted data points for key analytical techniques.

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - δ ~8.5-8.7 ppm (d, 1H): Proton at C2, deshielded by the adjacent nitrogen.
  - δ ~7.8-8.0 ppm (d, 1H): Proton at C4, deshielded by nitrogen and influenced by the fused ring.
  - δ ~3.0-3.2 ppm (t, 2H): Protons at C5 (-CH<sub>2</sub>-), adjacent to the aromatic system.
  - δ ~2.8-3.0 ppm (t, 2H): Protons at C6 (-CH<sub>2</sub>-), adjacent to the carbonyl group.
  - Causality: The chemical shifts are governed by the electronic environment. The aromatic protons are in the deshielded region, with the proton alpha to the nitrogen being the most

downfield. The aliphatic protons adjacent to the carbonyl (C6) are expected to be slightly more deshielded than those at C5 due to the carbonyl's electron-withdrawing nature.

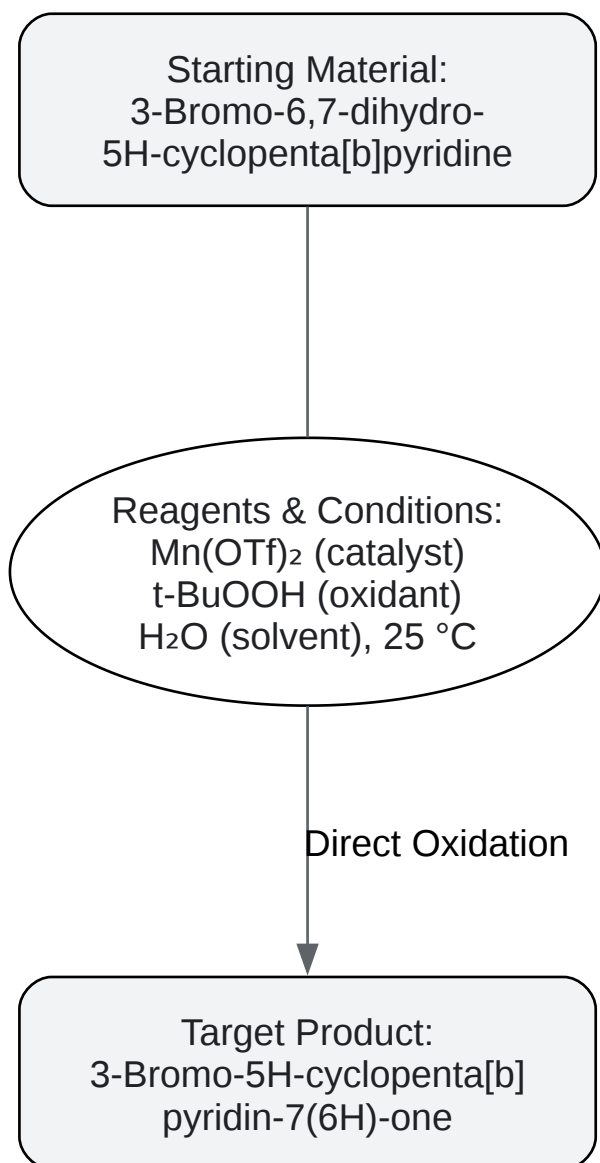
- $^{13}\text{C}$  NMR (101 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  ~200-205 ppm: Carbonyl carbon (C7), highly characteristic.
  - $\delta$  ~150-165 ppm: Aromatic carbons attached to nitrogen (C2, C7a).
  - $\delta$  ~120-140 ppm: Other aromatic carbons (C4, C4a) and the carbon bearing the bromine (C3).
  - $\delta$  ~35-45 ppm: Aliphatic carbon C6, adjacent to the carbonyl.
  - $\delta$  ~25-35 ppm: Aliphatic carbon C5.
  - Causality: The carbonyl carbon exhibits the largest chemical shift. Carbons in the pyridine ring have distinct shifts based on their proximity to the electronegative nitrogen atom.
- IR Spectroscopy (ATR):
  - ~1700-1720  $\text{cm}^{-1}$  (strong): C=O stretch of the five-membered ring ketone.
  - ~1550-1600  $\text{cm}^{-1}$ : C=C and C=N stretching vibrations of the pyridine ring.
  - ~550-650  $\text{cm}^{-1}$ : C-Br stretching vibration.
- Mass Spectrometry (EI):
  - $m/z$  ~211/213: Molecular ion peaks ( $\text{M}^+$  and  $\text{M}^++2$ ) in an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.
  - Fragment ions: Loss of CO ( $m/z$  ~183/185) and loss of Br ( $m/z$  ~132) would be expected fragmentation pathways.

## Strategic Synthesis Approach

A robust and efficient synthesis is critical for the practical application of any molecular building block. While a specific protocol for **3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one** is not

documented, a highly effective method for creating the core ketone structure has been reported, which can be adapted. This involves the manganese-catalyzed oxidation of the CH<sub>2</sub> group adjacent to the pyridine ring.[8]

The proposed synthetic strategy leverages this established methodology. The key is to begin with a precursor that already contains the necessary 3-bromo substitution on the pyridine ring.



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Caption: Proposed synthetic workflow for the target molecule.

## Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the manganese-catalyzed oxidation of related 2,3-cyclopentenopyridine analogues and serves as a self-validating system.<sup>[8][9]</sup> The progress can be monitored by Thin Layer Chromatography (TLC), and the final product confirmed by the spectroscopic methods outlined previously.

Objective: To synthesize **3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one** from 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.

Materials:

- 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq)<sup>[10]</sup>
- Manganese(II) trifluoromethanesulfonate ( $\text{Mn}(\text{OTf})_2$ ) (5 mol%)
- tert-Butyl hydroperoxide (t-BuOOH), 65% in  $\text{H}_2\text{O}$  (3.0 eq)
- Deionized Water ( $\text{H}_2\text{O}$ )
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate/Hexane solvent system

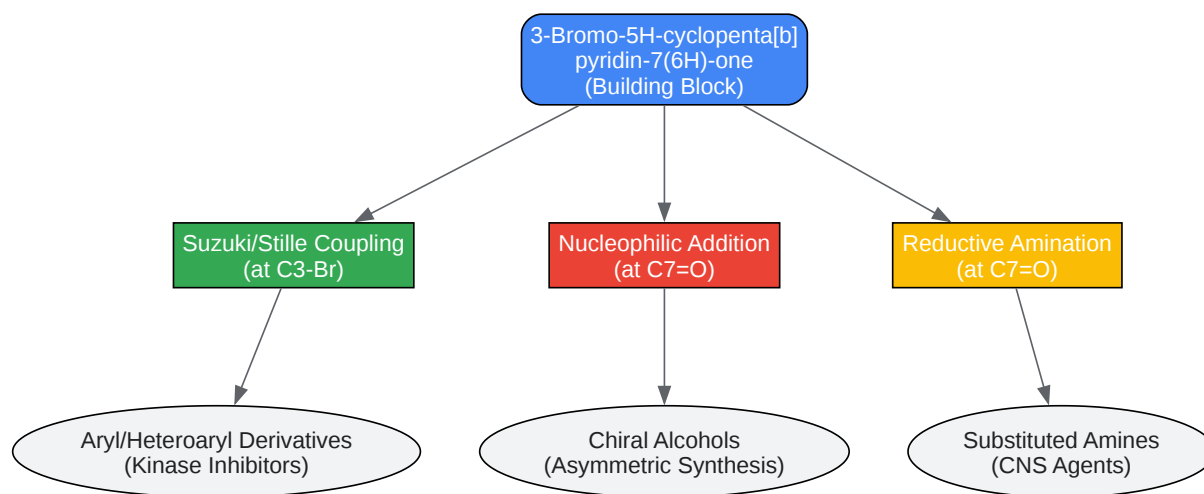
Procedure:

- To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (e.g., 1 mmol, 197 mg).
- Add deionized water (10 mL) to the flask.
- Add Manganese(II) trifluoromethanesulfonate (0.05 mmol, 17.6 mg).
- Stir the mixture at room temperature (25 °C) to ensure dissolution/suspension.

- Slowly add tert-Butyl hydroperoxide (3.0 mmol) to the reaction mixture dropwise over 5 minutes.
- Allow the reaction to stir at 25 °C for 24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of the starting material and the appearance of a new, more polar spot.
- Upon completion, quench the reaction by slowly adding saturated NaHCO<sub>3</sub> solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
- Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure **3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one**.
- Characterize the final product using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry to confirm its structure and purity.

## Applications in Research and Development

The true value of **3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one** lies in its potential as a versatile intermediate for constructing more complex molecules, particularly in the field of drug discovery.



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Caption: Role as a versatile intermediate in drug development.

- **Cross-Coupling Reactions:** The bromine atom at position 3 is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the exploration of structure-activity relationships (SAR) for targets like protein kinases.[3]
- **Carbonyl Chemistry:** The ketone at position 7 is a reactive site for nucleophilic addition, condensation, and reductive amination reactions. This functionality can be used to install new stereocenters, append linker groups, or build out the molecular framework into more complex three-dimensional structures.
- **Scaffold for Bioactive Molecules:** The rigid cyclopenta[b]pyridine core is found in molecules with diverse biological activities. By using this bromo-ketone intermediate, researchers can rapidly generate libraries of novel compounds for screening against various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][4]



## Conclusion

**3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one** represents a molecule of significant strategic interest. Its structure, featuring a rigid fused heterocyclic core with two distinct and orthogonal points for chemical modification—the C-Br bond and the C=O group—makes it an ideal building block for medicinal chemists and synthetic researchers. While detailed experimental data on this specific isomer remains to be published, a thorough analysis of its structure allows for reliable prediction of its analytical properties and the formulation of a robust synthetic plan based on established green chemistry principles.[8] As the demand for novel chemical entities in drug discovery continues to grow, versatile and well-characterized intermediates like this will be indispensable tools in the development of future medicines.

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